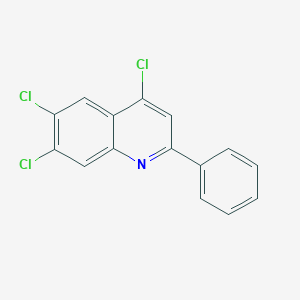
4,6,7-Trichloro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trichloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of three chlorine atoms and a phenyl group attached to the quinoline core makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-2-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of quinoline derivatives . These methods typically involve the use of aniline derivatives and carbonyl compounds, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored for the efficient synthesis of quinoline derivatives . These methods aim to minimize environmental impact and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
4,6,7-Trichloro-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives, while oxidation and reduction reactions can yield quinoline N-oxides or reduced quinoline derivatives .
科学的研究の応用
4,6,7-Trichloro-2-phenylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents due to its unique structure and reactivity.
Biological Research: The compound is used in studies related to enzyme inhibition and interaction with biological targets.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules
作用機序
The mechanism of action of 4,6,7-Trichloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound’s structure allows it to interact with nucleic acids and proteins, further influencing its biological activity .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of applications in medicinal and industrial chemistry.
Fluoroquinolines: These compounds have fluorine atoms instead of chlorine, which can enhance their biological activity and stability.
Chloroquinolines: Similar to 4,6,7-Trichloro-2-phenylquinoline but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms and the phenyl group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
1189105-90-5 |
|---|---|
分子式 |
C15H8Cl3N |
分子量 |
308.6 g/mol |
IUPAC名 |
4,6,7-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8H |
InChIキー |
QZTVRTAIAFWNMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
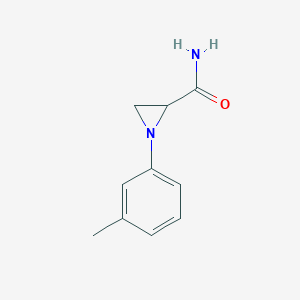
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
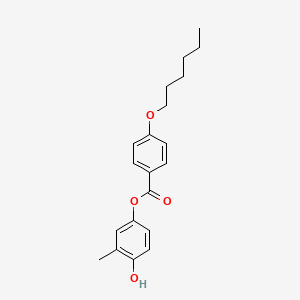
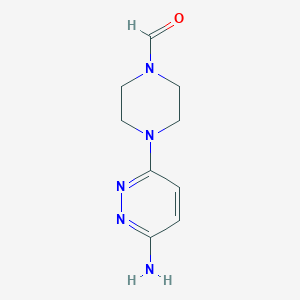
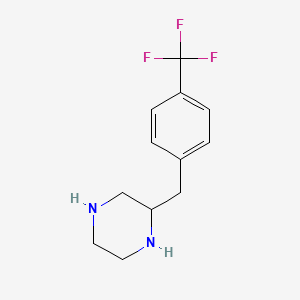
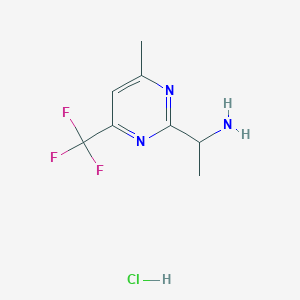

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
